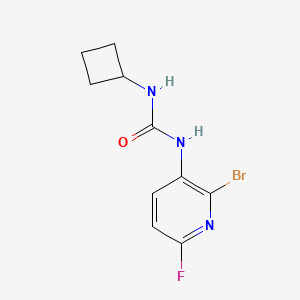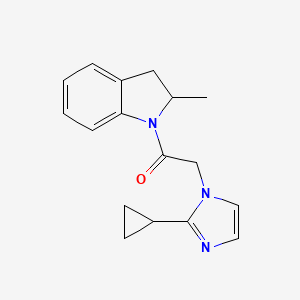
1-(2-Bromo-6-fluoropyridin-3-yl)-3-cyclobutylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-6-fluoropyridin-3-yl)-3-cyclobutylurea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with bromine and fluorine atoms, and a urea moiety attached to a cyclobutyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoropyridin-3-yl)-3-cyclobutylurea typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Bromo-6-fluoropyridin-3-yl)-3-cyclobutylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(2-Bromo-6-fluoropyridin-3-yl)-3-cyclobutylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromo-6-fluoropyridin-3-yl)-3-cyclobutylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1-(2-Bromo-6-chloropyridin-3-yl)-3-cyclobutylurea: Similar structure but with chlorine instead of fluorine.
1-(2-Bromo-6-methylpyridin-3-yl)-3-cyclobutylurea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(2-Bromo-6-fluoropyridin-3-yl)-3-cyclobutylurea is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity. The cyclobutyl group also adds to its distinct structural features, potentially affecting its interaction with molecular targets.
特性
IUPAC Name |
1-(2-bromo-6-fluoropyridin-3-yl)-3-cyclobutylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3O/c11-9-7(4-5-8(12)15-9)14-10(16)13-6-2-1-3-6/h4-6H,1-3H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKXBJQUTCGFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=C(N=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[3-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]cyclobutyl]carbamate](/img/structure/B7405417.png)


![Methyl 6-[3-(2-cyanophenoxy)-2-hydroxypropyl]-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B7405432.png)
![5-Methyl-4-nitro-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B7405438.png)
![Propan-2-yl 2-[(2-chloro-5-hydroxyphenyl)methyl-methylamino]propanoate](/img/structure/B7405444.png)
![2-cyclopropyl-2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]sulfonylethoxy]acetonitrile](/img/structure/B7405453.png)
![tert-butyl N-[2,3,4-trifluoro-5-(propylcarbamoylamino)phenyl]carbamate](/img/structure/B7405457.png)
![2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole](/img/structure/B7405460.png)
![2-[cyano(cyclopropyl)methoxy]-N-[(1R,2R)-2-ethylcyclopropyl]ethanesulfonamide](/img/structure/B7405475.png)
![1-[1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-yl]-3-(2-fluoroethyl)urea](/img/structure/B7405476.png)

![Methyl 1-[(2,6-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrazole-3-carboxylate](/img/structure/B7405483.png)
![N-benzyl-2-[[1-(chloromethyl)cyclopropyl]sulfonylamino]propanamide](/img/structure/B7405497.png)
